3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Descripción general

Descripción

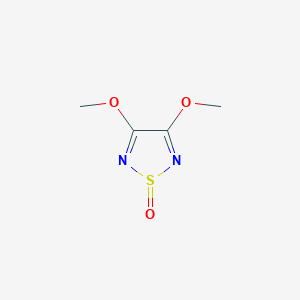

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide is an organic compound with the molecular formula C4H6N2O3S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 3,4-dimethoxy-1,2,5-thiadiazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiadiazole derivative.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetic acid, dichloromethane, ethanol.

Major Products:

Sulfoxides and Sulfones: Products of further oxidation.

Thiadiazole Derivatives: Products of reduction and substitution reactions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide exhibits significant antimicrobial properties. Case studies have demonstrated its effectiveness against several bacterial strains:

- Klebsiella pneumoniae : Inhibitory effects were observed in synthesized derivatives of thiadiazoles.

- Staphylococcus hominis : The compound showed promising results in inhibiting growth.

- Staphylococcus epidermidis : Specific derivatives demonstrated efficacy against this strain as well.

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Research has shown that this compound can scavenge free radicals effectively. This property is crucial in developing therapeutic agents aimed at treating oxidative stress-related diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiadiazole derivatives. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance neuroprotective properties .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Synthesis of Functional Materials

This compound is utilized in synthesizing functional materials such as polymers and coatings due to its reactive nature. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with specific electronic or photonic properties .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial | Inhibition of Klebsiella pneumoniae | Effective against multiple strains |

| Antioxidant | Scavenging free radicals | Significant antioxidant activity |

| Neuroprotection | Potential treatment for Alzheimer's | Enhanced neuroprotective effects observed |

| Anti-inflammatory | Inhibition of cytokines | Reduction in inflammation markers |

| Material Science | Synthesis of polymers | Formation of stable metal complexes |

Mecanismo De Acción

The mechanism by which 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide can be compared with other thiadiazole derivatives, such as:

2,5-Dimethyl-1,3,4-thiadiazole: Another thiadiazole compound with different substituents.

3,4-Dimethyl-1,2,5-thiadiazole: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness: The presence of methoxy groups in this compound imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it distinct from other thiadiazole derivatives and valuable for specialized applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 188.22 g/mol

- CAS Number : 78441-82-4

The compound features a five-membered ring containing sulfur and nitrogen atoms, which are known to contribute to its biological activities through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- In vitro Studies : A study demonstrated that this compound showed inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

Thiadiazole derivatives have been studied for their anti-inflammatory properties. In one study, this compound was shown to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of NF-kB signaling pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Oxidation of Thiadiazoles : Using hydrogen peroxide or other oxidizing agents to convert thiadiazoles into their corresponding oxides.

- Photochemical Methods : Recent studies have explored photochemical ring editing techniques that allow for the efficient conversion of thiadiazines to thiadiazole oxides under ambient conditions using visible light and molecular oxygen .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound against several pathogens responsible for nosocomial infections. The compound demonstrated potent activity against multi-drug resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, underscoring its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

In a laboratory setting, researchers investigated the anti-inflammatory properties of the compound by assessing its impact on cytokine release in human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound .

Propiedades

IUPAC Name |

3,4-dimethoxy-1,2,5-thiadiazole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c1-8-3-4(9-2)6-10(7)5-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHKCMVEGUQUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NS(=O)N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.